Boc-Lys(Nicotinoyl)-OH
Overview
Description
Boc-Lys(Nicotinoyl)-OH is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H25N3O5 . Unfortunately, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
This compound is involved in the protection of amino functions, which is a crucial step in the synthesis of multifunctional targets . The Boc-group plays a significant role in this context, especially in peptide synthesis .
Scientific Research Applications
Polypeptide Synthesis : Boc-Lys(Nicotinoyl)-OH is used in the synthesis of polypeptides, which has implications in understanding human physiological processes and developing treatments for diseases. An example includes the study of Fmoc-L-Lys(Boc)-Gly-OH synthesis, which provides a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Redox Derivatives in Biomedical Applications : Boc-L-Lysine derivatives have been synthesized with electron donors like phenothiazine or tris(2,2'-bipyridine)ruthenium(II), useful in engineering light-harvesting proteins, photovoltaic cells, and molecular electronic devices (B. Peek et al., 2009).
Thiol Protection and Activation : The compound has been used for protecting and activating thiol functions in cysteine, crucial in peptide chemistry (R. Matsueda et al., 1981).
Antimicrobial Activity : this compound derivatives have been synthesized and tested for their antimicrobial activity, showing potential in antimicrobial applications (Sherine N. Khattab, 2005).
Biomedical Applications : Boc-protected lysine derivatives are used in biomedical applications like the modification of single-walled carbon nanotubes, potentially useful in medicinal applications (J. Mulvey et al., 2014).
Synthesis of DTPA-Containing Peptides : The compound has been used in synthesizing DTPA-containing peptides, which have applications in chelating agents for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).
Peptide Synthesis for Drug Development : this compound is used in the synthesis of peptides for drug development, including the synthesis of compounds like Fmoc-Lys(Boc)-OH (S. Wiejak et al., 1999).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . It’s important to avoid dust formation and breathing mist, gas, or vapors .
Mechanism of Action
Target of Action
Boc-Lys(Nicotinoyl)-OH primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins .
Mode of Action
This compound acts as a substrate for HDACs . It undergoes deacetylation by HDACs, leading to a change in the conformation and/or activity of the substrates . This dynamic modification of lysine residues plays an important role in the regulation of chromatin structure and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysine acetylation pathway . The status of lysine acetylation in proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, such as the one catalyzed by this compound, leads to hypoacetylation of histones, which is linked to transcriptional repression .
Pharmacokinetics
Its antimicrobial activity and biocompatibility have been demonstrated in a series of star poly(l-lysine) (pll) homo- and copolymers .
Result of Action
The deacetylation of histones and non-histone proteins by HDACs, using this compound as a substrate, regulates various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . In the context of antimicrobial activity, this compound has been shown to disrupt bacterial membranes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of this compound-containing polymers was enhanced with low contents of hydrophobic and hydroxyl groups . .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Nicotinoyl)-OH plays a significant role in biochemical reactions, particularly in the context of histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound, as a substrate for HDACs, participates in these deacetylation processes .
Cellular Effects
The influence of this compound on cellular processes is largely tied to its role in HDAC activity. Through deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound indirectly influences these cellular functions.
Molecular Mechanism
The molecular mechanism of this compound is closely linked to its role as a substrate for HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
Metabolic Pathways
Given its role as a substrate for HDACs , it’s likely that it participates in the metabolic pathways related to acetylation and deacetylation processes.
Transport and Distribution
The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .
Subcellular Localization
Given its role as a substrate for HDACs , it’s likely that it is found in the nucleus where histone deacetylation takes place.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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